molecular formula C23H21N3O2S B10906504 N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B10906504
M. Wt: 403.5 g/mol
InChI Key: MMSMPUDGSBSHKH-MFKUBSTISA-N
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Description

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:

  • The core structure consists of a thiophene ring , which is a five-membered heterocycle containing sulfur (C₄H₄S).
  • The compound also features an aryl group (phenyl) and a carboxamide functional group.
  • The 1E notation indicates a single bond (E) between the two adjacent atoms.

Preparation Methods

Synthetic Routes: Several synthetic methods can yield this compound. Notably, condensation reactions play a significant role in its synthesis. Here are some key routes:

Industrial Production: While specific industrial production methods may not be widely documented, the compound’s synthesis likely involves variations of the above reactions.

Chemical Reactions Analysis

Reactivity:

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: can undergo various reactions:

    Oxidation: It may be susceptible to oxidation due to the presence of sulfur.

    Reduction: Reduction reactions could modify the carbonyl or other functional groups.

    Substitution: The phenyl and carbonyl groups are potential sites for substitution.

Common Reagents:

    Hydrazine: Used for hydrazinylidene formation.

    Phosphorus pentasulfide (P₄S₁₀): Employed in the Paal–Knorr reaction.

Major Products: The specific products depend on reaction conditions. Aminothiophenes and related derivatives are likely outcomes.

Scientific Research Applications

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related thiophene-based analogs.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[(E)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21N3O2S/c1-15(25-26-22(27)20-14-19(20)17-6-3-2-4-7-17)16-9-11-18(12-10-16)24-23(28)21-8-5-13-29-21/h2-13,19-20H,14H2,1H3,(H,24,28)(H,26,27)/b25-15+

InChI Key

MMSMPUDGSBSHKH-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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